4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C6H7N5O3 and its molecular weight is 197.154. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions:
The synthesis of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine generally involves the formation of the oxadiazole rings through cyclization reactions. One common method is the cyclization of suitable hydrazides with nitrile oxides under controlled temperature and pH conditions. Methoxymethylation can be achieved through the reaction of the intermediate compounds with methoxymethyl chloride in the presence of a base like triethylamine.
Industrial production methods:
For industrial-scale production, similar synthetic routes are employed with optimization for higher yield and purity. Automated and continuous-flow systems can be used to ensure consistent production, reduce reaction time, and improve safety. Scaling up involves stringent control over reaction parameters to avoid side reactions and ensure the quality of the final product.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction can target the oxadiazole rings, leading to the cleavage of the ring structure and formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring nitrogen atoms or methoxymethyl group, leading to the formation of various derivatives.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols in basic conditions can react with the compound.
Major products formed from these reactions:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Various functional derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the creation of complex molecules.
Biology:
The compound is investigated for its biological activities, such as antibacterial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine:
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its derivatives are screened for activity against various diseases, including microbial infections and cancer.
Industry:
In material science, the compound and its derivatives are explored for their potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The exact mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine varies depending on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxymethyl group can enhance its ability to cross cell membranes, increasing its bioavailability and potency.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as 3,4-dimethyl-1,2,5-oxadiazole and 4-amino-3-methyl-1,2,5-oxadiazole.
Compared to these, 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both the methoxymethyl group and the specific connectivity of the oxadiazole rings, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3/c1-12-2-3-8-6(11-13-3)4-5(7)10-14-9-4/h2H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJHEUODYQVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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